4-Propylheptan-1-ol
Overview
Description
4-Propylheptan-1-ol is an organic compound with the molecular formula C10H22O. It is a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has a propyl group attached to the fourth carbon. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylheptan-1-ol can be synthesized through several methods. One common method involves the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form 4-propylheptanal. This intermediate is then hydrogenated using a palladium or nickel catalyst to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale hydroformylation and hydrogenation processes. The reaction conditions typically involve high pressures (20-30 MPa) and temperatures (100-150°C) to ensure efficient conversion and high yields. The use of continuous flow reactors and advanced catalytic systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Propylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-propylheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-propylheptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-Propylheptanoic acid.
Reduction: 4-Propylheptane.
Substitution: 4-Propylheptyl chloride or 4-Propylheptyl bromide.
Scientific Research Applications
4-Propylheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules and as a reference standard in analytical chemistry.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants due to its favorable physical and chemical properties.
Mechanism of Action
The mechanism of action of 4-Propylheptan-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of metabolites that can exert specific biological effects.
Comparison with Similar Compounds
1-Octanol: A primary alcohol with a similar carbon chain length but without the propyl group.
2-Propylheptanol: An isomer with the hydroxyl group on the second carbon.
4-Propylheptanoic acid: The oxidized form of 4-Propylheptan-1-ol.
Uniqueness: this compound is unique due to the presence of the propyl group at the fourth carbon, which influences its physical and chemical properties. This structural feature distinguishes it from other primary alcohols and contributes to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
4-propylheptan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-6-10(7-4-2)8-5-9-11/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFIHQPSPSEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315555 | |
Record name | 4-Propyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2768-17-4 | |
Record name | 4-Propyl-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2768-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Heptanol, 4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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